Methyl 4-fluoro-3-nitrobenzoate

概述

描述

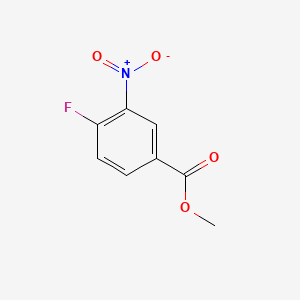

Methyl 4-fluoro-3-nitrobenzoate is an organic compound with the molecular formula C8H6FNO4. It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by a fluorine atom and the meta position is substituted with a nitro group. This compound is commonly used in organic synthesis and has applications in various fields of scientific research.

准备方法

Synthetic Routes and Reaction Conditions: Methyl 4-fluoro-3-nitrobenzoate can be synthesized through a multi-step process starting from commercially available starting materials. One common method involves the nitration of methyl 4-fluorobenzoate using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of by-products. The nitration reaction introduces the nitro group at the meta position relative to the fluorine atom.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

化学反应分析

Types of Reactions: Methyl 4-fluoro-3-nitrobenzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or alcohols.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid, 4-fluoro-3-nitrobenzoic acid, under acidic or basic conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products:

Reduction: 4-fluoro-3-aminobenzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Hydrolysis: 4-fluoro-3-nitrobenzoic acid.

科学研究应用

Synthetic Chemistry

Methyl 4-fluoro-3-nitrobenzoate serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals. Its ability to undergo various chemical transformations makes it valuable in creating complex molecular architectures.

- Case Study : In a study focusing on the synthesis of novel benzimidazole derivatives, this compound was used as a starting material for the preparation of small molecules that demonstrated significant anticancer activity against multiple cancer cell lines (Jurkat, K-562, HeLa) . The compound was synthesized with a yield of 98% through an esterification reaction with thionyl chloride in methanol.

Material Science

In material science, this compound is employed to formulate specialty polymers and coatings. The incorporation of this compound enhances the durability and chemical resistance of materials used in industrial applications.

- Application Example : The compound is involved in preparing dimethyl 3-nitro-3',4-oxydibenzoate by reacting with 3-hydroxy-benzoic acid methyl ester, showcasing its utility in creating advanced materials .

Analytical Chemistry

This compound is utilized as a standard in chromatographic techniques. Its stable chemical properties allow for accurate quantification of related compounds in complex mixtures.

- Data Table: Chromatographic Applications

| Technique | Application | Reference |

|---|---|---|

| HPLC | Standard for quantification | |

| GC | Calibration standard | |

| TLC | Monitoring reaction progress |

Biochemical Research

In biochemical research, this compound plays a role in studying enzyme interactions and metabolic pathways. It provides insights into biological processes that can lead to therapeutic advancements.

- Research Insight : this compound has been utilized in studies focusing on apoptosis induction in cancer cells. The compound's derivatives were shown to alter mitochondrial membrane potential and induce early and late apoptosis .

Environmental Science

This compound contributes to environmental science by aiding the development of analytical methods for detecting pollutants. This application is critical for monitoring environmental contamination and ensuring compliance with safety regulations.

作用机制

The mechanism of action of methyl 4-fluoro-3-nitrobenzoate depends on its specific application. In general, the compound can interact with biological targets through its functional groups. For example, the nitro group can participate in redox reactions, while the ester group can undergo hydrolysis to release active metabolites. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors by forming strong hydrogen bonds or van der Waals interactions.

相似化合物的比较

Methyl 4-fluorobenzoate: Lacks the nitro group, making it less reactive in certain chemical transformations.

Methyl 3-nitrobenzoate: Lacks the fluorine atom, which can affect its binding properties and reactivity.

4-fluoro-3-nitrobenzoic acid: The free acid form of methyl 4-fluoro-3-nitrobenzoate, which can be used in different chemical reactions.

Uniqueness: this compound is unique due to the presence of both the fluorine and nitro groups, which impart distinct chemical and physical properties. The fluorine atom increases the compound’s lipophilicity and metabolic stability, while the nitro group enhances its reactivity in reduction and substitution reactions. This combination of functional groups makes it a versatile intermediate in organic synthesis and valuable in various research applications.

生物活性

Methyl 4-fluoro-3-nitrobenzoate (CAS No. 329-59-9) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

- Molecular Formula : C₈H₆FNO₄

- Molecular Weight : 199.14 g/mol

- Boiling Point : Not specified

- Melting Point : 61 °C

- Solubility : Soluble in ethanol, ether, and methanol; insoluble in water.

Synthesis

This compound can be synthesized through the esterification of 4-fluoro-3-nitrobenzoic acid using thionyl chloride in methanol under reflux conditions. The reaction yields a high purity product, which can be further purified through recrystallization techniques .

Anticancer Potential

Recent studies have highlighted the anticancer properties of this compound. In one study, it was used as a precursor in the synthesis of novel benzimidazole derivatives that exhibited significant cytotoxicity against various cancer cell lines, including HeLa and HCT116. The this compound was found to enhance apoptosis in these cells, indicating its potential as a lead compound for developing new anticancer agents .

Antibacterial Activity

This compound has also been investigated for its antibacterial properties. It serves as a building block for synthesizing compounds that inhibit bacterial topoisomerases, crucial enzymes for bacterial DNA replication. Compounds derived from this compound demonstrated potent activity against multidrug-resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae, with minimal inhibitory concentrations (MICs) ranging from <0.03125 to 0.25 μg/mL .

Case Studies

-

Study on Anticancer Activity :

- Objective : To evaluate the cytotoxic effects of benzimidazole derivatives synthesized from this compound.

- Methodology : MTT assay and Trypan blue exclusion assay were employed.

- Findings : The derivative showed an IC50 value of 1.88 ± 0.15 μM against HeLa cells, demonstrating significant anti-proliferative effects .

-

Antibacterial Efficacy Study :

- Objective : To assess the antibacterial activity of synthesized compounds based on this compound.

- Methodology : Evaluation against various bacterial strains using MIC determination.

- Results : Compounds exhibited strong antibacterial activity with MIC values indicating effectiveness against resistant strains, highlighting the compound's potential in antibiotic development .

Data Summary Table

| Property/Activity | Value/Description |

|---|---|

| Molecular Formula | C₈H₆FNO₄ |

| Molecular Weight | 199.14 g/mol |

| Melting Point | 61 °C |

| Solubility | Ethanol, ether, methanol (insoluble in water) |

| Anticancer IC50 | 1.88 ± 0.15 μM (HeLa cells) |

| Antibacterial MIC Range | <0.03125 – 0.25 μg/mL |

常见问题

Q. Basic Synthesis and Purification

Q. Q1: What are the standard methods for synthesizing methyl 4-fluoro-3-nitrobenzoate, and how can purity be optimized?

this compound is typically synthesized via esterification of 4-fluoro-3-nitrobenzoic acid using methanol and sulfuric acid as a catalyst. A reflux setup under anhydrous conditions for 3 hours achieves ~91% yield . For purity, recrystallization in hot ethyl acetate or methanol is recommended, as demonstrated in related nitrobenzoate derivatives . Solubility in ethanol, ether, and methanol (but insolubility in water) allows selective solvent extraction during workup .

Q. Characterization Techniques

Q. Q2: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR : - and -NMR confirm regiochemistry and ester group presence. The aromatic proton at δ 8.67 ppm (d, ) and methyl ester singlet at δ 3.97 ppm are diagnostic .

- X-ray Crystallography : Single-crystal studies (e.g., using SHELXTL) reveal intermolecular interactions like C–H⋯O bonds forming motifs, critical for understanding packing behavior . Monoclinic symmetry is common in nitrobenzoate analogs .

Q. Reactivity and Functionalization

Q. Q3: How does the nitro group influence the reactivity of this compound in nucleophilic substitution reactions?

The nitro group at the 3-position acts as a strong electron-withdrawing group, activating the para-fluoro substituent for nucleophilic aromatic substitution (SNAr). For example, reaction with 3-aminopentane in THF/KCO replaces fluorine with an amine, yielding methyl 3-nitro-4-(pentan-3-ylamino)benzoate in 92% yield . Microwave-assisted coupling with phenols (e.g., 2-bromophenol) also proceeds efficiently under mild conditions .

Q. Advanced Mechanistic Studies

Q. Q4: What computational or experimental approaches can resolve contradictions in reaction pathways involving this compound?

Conflicting data on byproduct formation (e.g., during amination) may arise from varying steric/electronic effects. To address this:

- DFT Calculations : Model transition states to predict regioselectivity.

- HPLC-MS : Monitor intermediates and byproducts in real-time .

- Isotopic Labeling : Track fluorine displacement kinetics using -labeled analogs (noted in related fluoronitro compounds) .

Q. Crystallographic Data Interpretation

Q. Q5: How can hydrogen-bonding patterns in this compound derivatives guide crystal engineering?

In ethyl 4-fluoro-3-nitrobenzoate, C–H⋯O interactions create dimeric motifs, forming chains along the -axis. These motifs stabilize crystal packing and can be exploited to design co-crystals with improved thermal stability . Graph-set analysis (Bernstein et al., 1995) is recommended for systematic hydrogen-bond classification .

Q. Handling and Safety Considerations

Q. Q6: What precautions are critical when handling this compound in high-temperature reactions?

- Incompatibilities : Avoid strong bases (risk of ester hydrolysis) and oxidizers (potential nitro group decomposition) .

- Protective Measures : Use nitrile gloves and fume hoods due to skin/eye irritation (H315, H319) and respiratory risks (H335) .

- Thermal Stability : Melting point (56–59°C) and flash point (>110°C) indicate moderate thermal hazard; monitor exotherms during reflux .

Q. Advanced Applications in Drug Discovery

Q. Q7: How is this compound utilized as a precursor in bioactive molecule synthesis?

It serves as a key intermediate for heterocycles like benzoxazines and phenoxazines. For example, coupling with 3-hydroxy-benzoic acid methyl ester yields dimethyl 3-nitro-3',4-oxydibenzoate, a precursor to kinase inhibitors . The nitro group facilitates subsequent reduction to amines for functionalization .

Q. Data Contradictions and Reproducibility

Q. Q8: Why might reported yields for this compound syntheses vary, and how can reproducibility be improved?

Variations arise from:

- Catalyst Purity : Trace water in HSO reduces esterification efficiency. Use freshly distilled methanol .

- Crystallization Conditions : Slow cooling in ethyl acetate/petroleum ether (60–80°C) optimizes crystal quality .

- Analytical Methods : Ensure consistent NMR integration and HPLC calibration to avoid overestimating yields .

属性

IUPAC Name |

methyl 4-fluoro-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO4/c1-14-8(11)5-2-3-6(9)7(4-5)10(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNJJSTPBUHAEFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00410923 | |

| Record name | Methyl 4-fluoro-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00410923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329-59-9 | |

| Record name | Methyl 4-fluoro-3-nitrobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=329-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-fluoro-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00410923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-FLUORO-3-NITRO-BENZOIC ACID METHYL ESTER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。